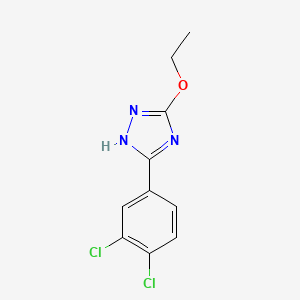![molecular formula C18H20N4O9 B12908398 N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine CAS No. 88121-72-6](/img/structure/B12908398.png)
N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a nitrophenethyl group attached to a carbamate moiety, which is further connected to a dihydropyrimidinyl group
Vorbereitungsmethoden
The synthesis of 4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a suitable diol precursor.
Introduction of the Nitrophenethyl Group: The nitrophenethyl group can be attached via a nucleophilic substitution reaction using a nitrophenethyl halide and the dihydropyrimidinone intermediate.
Formation of the Carbamate Linkage: The final step involves the formation of the carbamate linkage through the reaction of the intermediate with an appropriate isocyanate.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitrophenethyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and inhibition. It can be used in assays to investigate the activity of enzymes involved in carbamate metabolism.
Medicine: The compound’s potential pharmacological properties, such as enzyme inhibition, make it a candidate for drug development. It could be explored for its potential as an anticancer or antimicrobial agent.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers or coatings with specific properties.
Wirkmechanismus
The mechanism of action of 4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitrophenethyl group may interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate linkage can also play a role in binding to target proteins, potentially affecting their function. The exact pathways and molecular targets involved would require further experimental investigation.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:
4-Nitrophenethyl Carbamate: Lacks the dihydropyrimidinone and tetrahydrofuran moieties, making it less complex and potentially less versatile in chemical modifications.
Dihydropyrimidinone Derivatives: Compounds with similar dihydropyrimidinone cores but different substituents, which may have different biological activities and chemical reactivities.
Tetrahydrofuran Derivatives: Compounds with tetrahydrofuran rings but different functional groups, which may affect their solubility, reactivity, and biological properties.
Eigenschaften
CAS-Nummer |
88121-72-6 |
|---|---|
Molekularformel |
C18H20N4O9 |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)ethyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C18H20N4O9/c23-9-12-14(24)15(25)16(31-12)21-7-5-13(19-17(21)26)20-18(27)30-8-6-10-1-3-11(4-2-10)22(28)29/h1-5,7,12,14-16,23-25H,6,8-9H2,(H,19,20,26,27)/t12-,14-,15-,16-/m1/s1 |
InChI-Schlüssel |
YKLBQZDSEFXNEP-DTZQCDIJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CCOC(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CCOC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







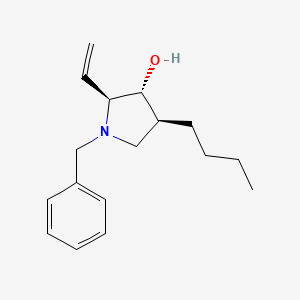
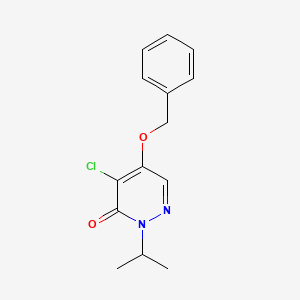


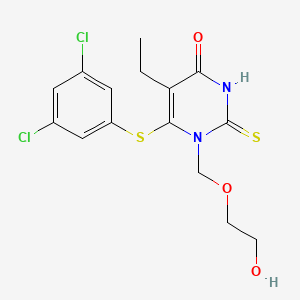
![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)
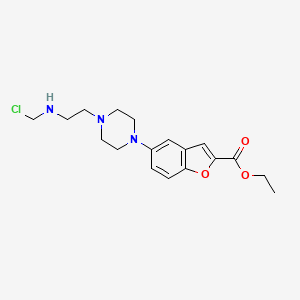
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
